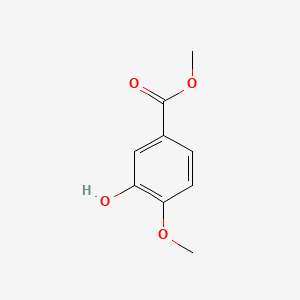
3-羟基-4-甲氧基苯甲酸甲酯
概述
科学研究应用
香草酸甲酯在科学研究中具有广泛的应用:
作用机制
香草酸甲酯的作用机制涉及它与各种分子靶点和途径的相互作用。 它通过清除自由基和抑制氧化应激途径来发挥其抗氧化作用 . 该化合物还可以调节参与炎症和细胞增殖的信号通路,从而有助于其潜在的治疗作用 .
类似化合物:
香草醛甲酯: 结构相似,但甲氧基的位置不同。
香草酸: 缺少甲基酯基团。
香草醛: 结构相似,但缺少酯基.
独特性: 香草酸甲酯由于其在苯环上的特定取代模式而独一无二,这赋予了它独特的化学和生物学特性。 它结合了羟基和甲氧基,使其成为各种化学反应和应用的多功能化合物 .
生化分析
Biochemical Properties
Methyl 3-hydroxy-4-methoxybenzoate plays a significant role in biochemical reactions. It is known to interact with various enzymes and proteins, influencing their activity. For instance, it has been used as a starting reagent in the synthesis of gefitinib, a tyrosine kinase inhibitor used in cancer treatment . The compound undergoes several biochemical transformations, including alkylation, nitration, reduction, cyclization, chlorination, and amination reactions . These interactions highlight its versatility and importance in biochemical processes.
Cellular Effects
Methyl 3-hydroxy-4-methoxybenzoate exhibits notable effects on various cell types and cellular processes. Studies have shown that it possesses cytotoxic properties, particularly against cancer cells. For example, it has demonstrated significant cytotoxicity against HeLa cells, a type of cervical cancer cell line . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of action of methyl 3-hydroxy-4-methoxybenzoate involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are critical in cancer cell proliferation . These binding interactions result in the modulation of gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3-hydroxy-4-methoxybenzoate have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have indicated that it remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of methyl 3-hydroxy-4-methoxybenzoate vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, such as anti-cancer properties, without significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Methyl 3-hydroxy-4-methoxybenzoate is involved in various metabolic pathways. It undergoes biotransformation through processes such as methylation, sulfate conjugation, and glucuronidation . These metabolic pathways influence its bioavailability and overall efficacy. Additionally, the compound interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of methyl 3-hydroxy-4-methoxybenzoate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
Methyl 3-hydroxy-4-methoxybenzoate exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and subsequent biochemical effects.
准备方法
合成路线和反应条件: 香草酸甲酯可以通过在酸性催化剂(如硫酸)存在下,用甲醇酯化香草酸来合成 . 反应通常包括将混合物回流数小时,直到酯化反应完成。
工业生产方法: 香草酸甲酯的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用连续流动反应器,以确保高效的混合和反应完成。 然后通过蒸馏或重结晶纯化产品 .
反应类型:
氧化: 香草酸甲酯可以进行氧化反应,形成相应的醌或其他氧化衍生物。
还原: 它可以被还原为醇衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 卤素、硝化剂和磺化剂等试剂通常使用.
主要生成物:
氧化: 醌和其他氧化衍生物。
还原: 醇衍生物。
取代: 卤代、硝化或磺化衍生物.
相似化合物的比较
Methyl vanillate: Similar in structure but differs in the position of the methoxy group.
Vanillic acid: Lacks the methyl ester group.
Isovanillin: Similar structure but lacks the ester group.
Uniqueness: Methyl isovanillate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups makes it a versatile compound for various chemical reactions and applications .
属性
IUPAC Name |
methyl 3-hydroxy-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOXUEFXRSIYSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398845 | |
| Record name | Methyl 3-hydroxy-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6702-50-7 | |
| Record name | Methyl 3-hydroxy-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-hydroxy-4-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 3-hydroxy-4-methoxybenzoate in pharmaceutical research?
A: Methyl 3-hydroxy-4-methoxybenzoate serves as a key starting material in a novel synthesis of Gefitinib [, ]. Gefitinib is an anti-cancer drug used to treat certain types of lung cancer. This newly developed synthetic route, utilizing Methyl 3-hydroxy-4-methoxybenzoate, offers a more cost-effective and efficient method for Gefitinib production compared to previous methods [, ].
Q2: Has Methyl 3-hydroxy-4-methoxybenzoate been identified in natural sources?
A: Yes, Methyl 3-hydroxy-4-methoxybenzoate has been isolated from the leaves of Eugenia dysenterica []. This plant is known for its medicinal properties, and the identification of this compound within it suggests potential avenues for further research into its biological activities and potential therapeutic benefits.
Q3: Are there any studies comparing the efficiency of different synthetic routes for Gefitinib using Methyl 3-hydroxy-4-methoxybenzoate?
A: While research highlights the advantages of using Methyl 3-hydroxy-4-methoxybenzoate as a starting material for Gefitinib synthesis [, ], direct comparisons with other synthetic routes are limited in the provided literature. Further studies exploring and comparing different synthetic approaches would be valuable to optimize Gefitinib production fully.
Q4: What specific analytical techniques are employed to characterize and assess the purity of Methyl 3-hydroxy-4-methoxybenzoate and the synthesized Gefitinib?
A: Researchers utilized a combination of spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and MS, to confirm the structural identity of both Methyl 3-hydroxy-4-methoxybenzoate and the synthesized Gefitinib []. Furthermore, High-Performance Liquid Chromatography (HPLC) was employed to determine the purity of these compounds throughout the synthesis process [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
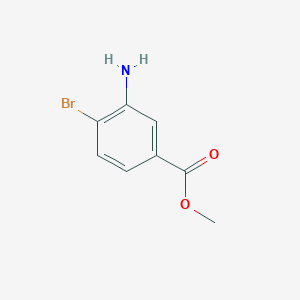

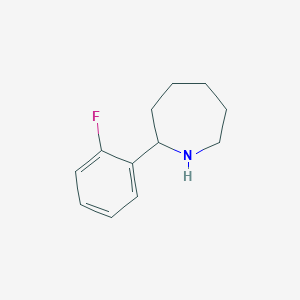

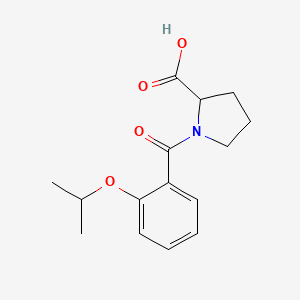
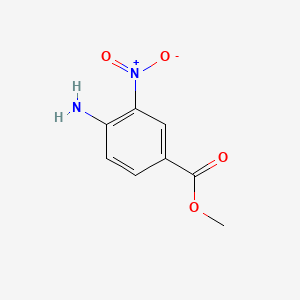

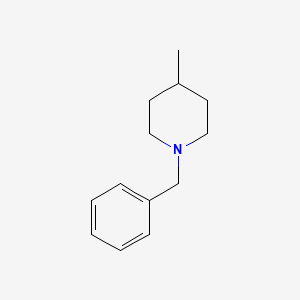
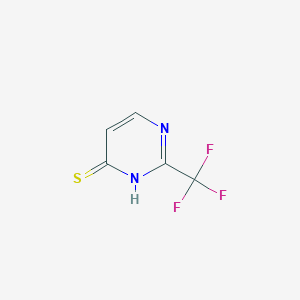
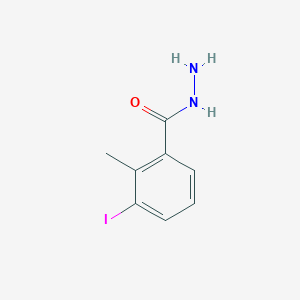
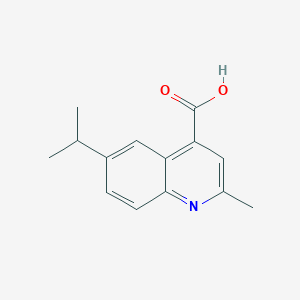
![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)


